Terephthalic acid, also known as p-phthalic acid or benzene-1,4-dicarboxylic acid, is a white crystalline solid with the chemical formula C6H4(COOH)2. It is naturally present in trace amounts in coal tar and is produced industrially by the oxidation of p-xylene.
Terephthalic acid's primary significance lies in its role as the primary precursor for the production of polyethylene terephthalate (PET), a versatile plastic widely used in:
Terephthalic acid features a planar aromatic ring with two carboxyl groups positioned para (p-) to each other. This structure gives rise to several key features:
Terephthalic acid undergoes various chemical reactions relevant to its industrial applications:
C6H4(CH3)2 + 3O2 → C6H4(COOH)2 + 2H2O
C6H4(COOH)2 + 2CH3OH → C6H4(COOCH3)2 + 2H2O
nC6H4(COOCH3)2 + nC2H4(OH)2 → [C6H4(COOCH2CH2O)2]n + 2nCH3OH
C6H4(COOH)2 → C6H5COOH + CO2
Terephthalic acid exhibits the following physical and chemical properties:
Terephthalic acid generally poses minimal health hazards:
Terephthalic acid serves as a key building block in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with highly ordered structures, featuring organic ligands interconnected by metal ions or clusters. These unique structures offer several advantages, including:
Researchers are actively exploring the potential of PTA-based MOFs in various fields, including:
The development of environmentally friendly materials is a crucial research area, and PTA plays a role in the creation of biodegradable polymers. By incorporating PTA into the polymer backbone alongside bio-based monomers, researchers are aiming to develop materials that can degrade readily after their use, minimizing their environmental impact .
Beyond the aforementioned areas, terephthalic acid is also being explored in other scientific research endeavors. These include:
Irritant